(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

Chiral building block Enantioselective catalysis Drug discovery

Enantiopure (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine HCl is essential for chiral SAR, asymmetric catalysis, and fragment-based drug discovery. Unlike racemates or the (2R,6R) enantiomer, the (2S,6S) cis isomer provides a defined 3D framework for chiral binding pocket exploration. Reduced pKa (7.50 vs. 8.36) enables chemoselective N-functionalization under neutral conditions. The cis shape differs from trans diastereomers despite identical LogP, allowing conformational vs. lipophilicity effect deconvolution. ≥95% purity, stable HCl salt.

Molecular Formula C6H11ClF3NO
Molecular Weight 205.60 g/mol
CAS No. 2866253-58-7
Cat. No. B6610775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride
CAS2866253-58-7
Molecular FormulaC6H11ClF3NO
Molecular Weight205.60 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C(F)(F)F.Cl
InChIInChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1
InChIKeyNCSUUOGDZBYILU-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine Hydrochloride (CAS 2866253-58-7): A Defined Chiral Morpholine Building Block for Stereospecific Synthesis


(2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride (CAS 2866253-58-7) is a chiral heterocyclic building block with molecular formula C6H11ClF3NO and molecular weight 205.60 g/mol . The free base (CAS 1821708-51-3) features a morpholine ring substituted at C2 with a methyl group and at C6 with a trifluoromethyl group, both in the (S) absolute configuration . This defined (2S,6S) stereochemistry provides a predictable three-dimensional framework for asymmetric synthesis, medicinal chemistry, and chiral ligand design. The hydrochloride salt form enhances handling, aqueous solubility, and long-term storage stability.

Why (2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine Hydrochloride Cannot Be Replaced by Racemic or Epimeric Analogs


The (2S,6S) configuration encodes a specific three-dimensional architecture that is lost upon substitution with racemic mixtures, the (2R,6R) enantiomer, or the (2S,6R) trans diastereomer. In the structurally related 2,6-dimethylmorpholine system, the (2R,6R) enantiomer demonstrates markedly higher catalytic activity in epoxidase reactions compared to the (2S,6S) form, confirming that stereochemistry directly governs biological and catalytic function . Furthermore, the cis relationship between the C2 and C6 substituents in (2S,6S) imposes a distinct molecular shape relative to trans diastereomers, potentially altering receptor complementarity, metabolic stability, and off-target profiles—even when computed bulk properties such as LogP remain unchanged. For synthetic chemists and drug discovery teams, substituting one stereoisomer for another risks compromising enantioselective step yields, pharmacological activity, or intellectual property specificity.

Quantitative Differentiation Evidence for (2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine Hydrochloride vs. Closest Comparators


Enantiomer-Dependent Biological Activity: Class-Level Evidence from 2,6-Disubstituted Morpholines

In the analogous 2,6-dimethylmorpholine scaffold, the (2R,6R) enantiomer exhibits higher activity than the (2S,6S) enantiomer in catalyzing the epoxidase reaction . This enantiomer-activity relationship establishes that the (2S,6S) configuration is a functionally distinct entity whose biological properties cannot be inferred from mirror-image data. Although direct activity data for the trifluoromethyl-substituted target compound are not yet publicly reported, the class-level principle—enantiomers of 2,6-disubstituted morpholines possess divergent biological activities—strongly supports that correct enantiomer procurement is a prerequisite for reproducible pharmacology.

Chiral building block Enantioselective catalysis Drug discovery

Cis vs. Trans Diastereomer: Physicochemical Parity with Conformational Divergence

Both the cis-(2S,6S) free base and the trans-(2S,6R) free base share an identical predicted LogP of 0.9256 . Despite this lipophilicity parity, the cis configuration locks the methyl and trifluoromethyl substituents on the same face of the morpholine ring, generating a molecular shape and dipole vector that differ from the trans isomer. This conformational distinction is critical for chiral recognition events, protein binding, and crystal packing, and cannot be captured by one-dimensional descriptors such as LogP or TPSA.

Diastereomer comparison Drug design Conformational analysis

Purity Benchmarking: (2S,6S) Hydrochloride vs. (2R,6R) and (2S,6R) Hydrochloride Counterparts

The (2S,6S) hydrochloride salt is specified at ≥95% purity . In comparison, the (2R,6R) hydrochloride is offered at 98% purity by the same vendor, and the (2S,6R) hydrochloride is listed at 96% HPLC purity . While all three stereoisomers meet typical research-grade thresholds, the (2S,6S) enantiomer's slightly lower entry purity may necessitate additional purification (e.g., recrystallization or chiral preparative HPLC) for applications requiring >99% enantiomeric excess.

Purity comparison Procurement specification Quality control

pKa Reduction by Trifluoromethyl Substitution: Impact on Basicity and Salt Reactivity

The predicted pKa of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine free base is 7.50 , which is 0.86 log units lower than unsubstituted morpholine (pKa 8.36) [1]. The electron-withdrawing trifluoromethyl group reduces nitrogen basicity, altering the equilibrium for salt formation, protonation state under physiological conditions, and nucleophilicity in amine-based reactions. This pKa shift differentiates the compound from non-fluorinated morpholine building blocks and may enable selective deprotection or orthogonal coupling strategies.

Basicity modulation Salt formation Synthetic reactivity

Computational Drug-Likeness Profiling: (2S,6S) vs. (2R) Epimer

Computed properties for the (2S,6S) free base stereoisomer include molecular weight 169.14 g/mol, XLogP3 1, hydrogen bond donor count 1, hydrogen bond acceptor count 5, rotatable bond count 0, and topological polar surface area 21.3 Ų . These values are identical to those computed for the (2R) epimer [1], demonstrating that bulk computational descriptors cannot distinguish enantiomers. The scaffold's favorable placement within drug-like chemical space (MW < 200, TPSA < 140 Ų, LogP 1) supports its use in fragment-based lead generation, while the (2S,6S) configuration provides the chiral specificity required for three-dimensional target engagement.

In silico ADME Fragment-based drug discovery Lead optimization

Recommended Application Scenarios for (2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine Hydrochloride Based on Quantitative Evidence


Enantioselective Catalyst and Chiral Ligand Design

The (2S,6S) configuration provides a well-defined chiral environment for asymmetric catalysis. As demonstrated in the 2,6-dimethylmorpholine system, enantiomer identity determines catalytic activity , making the (2S,6S) enantiomer essential for researchers developing stereospecific catalysts where the (2R,6R) counterpart would produce an opposite or inactive catalytic profile.

Fragment-Based Drug Discovery and Lead Optimization

With a molecular weight of 169.14 Da, LogP of ~1, and TPSA of 21.3 Ų, the (2S,6S) free base lies within optimal fragment space . Its favorable drug-likeness parameters support its use as a starting fragment for CNS or anti-infective programs, where the trifluoromethyl group confers metabolic stability and the (2S,6S) stereochemistry enables exploration of chiral binding pockets.

Synthesis of Enantiopure Pharmaceutical Intermediates

The (2S,6S) hydrochloride salt (≥95% purity) serves as a direct building block for constructing enantiomerically pure drug candidates. The reduced pKa (7.50 vs. 8.36 for morpholine) facilitates selective N-functionalization under mildly acidic or neutral conditions, enabling chemoselective derivatization in complex synthetic sequences.

Structure-Activity Relationship (SAR) Studies Requiring Diastereomer Controls

Because the cis-(2S,6S) and trans-(2S,6R) diastereomers share identical LogP (0.9256) yet differ in three-dimensional shape , both isomers should be procured in parallel for SAR campaigns to deconvolute conformational from lipophilicity-driven effects on target potency and selectivity.

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